Tetrahydrofuran-D8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nuclear Magnetic Resonance (NMR) Spectroscopy

Tetrahydrofuran-D8 (THF-D8) is a valuable solvent in nuclear magnetic resonance (NMR) spectroscopy. NMR is a scientific technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, and chemical environment of molecules.

THF-D8 is particularly useful in NMR because:

- Deuteration: It contains eight deuterium atoms (D) instead of the usual hydrogen (H) atoms. Deuterium has a spin of 1, which is different from the spin of 1/2 for hydrogen. This difference minimizes interference from the solvent signal in the NMR spectrum, allowing researchers to better observe the signals of the target molecule.

- High Purity: THF-D8 is available in high purity grades, minimizing potential contamination from other substances that could interfere with the NMR spectrum.

- Solubility: It is a good solvent for a wide range of organic compounds, making it versatile for various NMR applications.

Here are some specific examples of how THF-D8 is used in NMR spectroscopy:

- Structure elucidation: Identifying the unknown structure of a new compound.

- Conformational analysis: Studying the different shapes a molecule can adopt.

- Dynamic studies: Investigating the movement of atoms and groups within a molecule.

Other Applications

In addition to NMR spectroscopy, THF-D8 may find use in other scientific research applications, such as:

- Synthesis of deuterated compounds: THF-D8 can be used as a solvent or reactant in the synthesis of molecules containing deuterium atoms, which can be useful for further NMR studies or other applications.

- Electrochemical studies: THF-D8 may be used as a solvent in electrochemical studies due to its ability to dissolve electrolytes and its wide electrochemical window. However, it is important to note that THF is flammable and can be harmful if inhaled or mishandled.

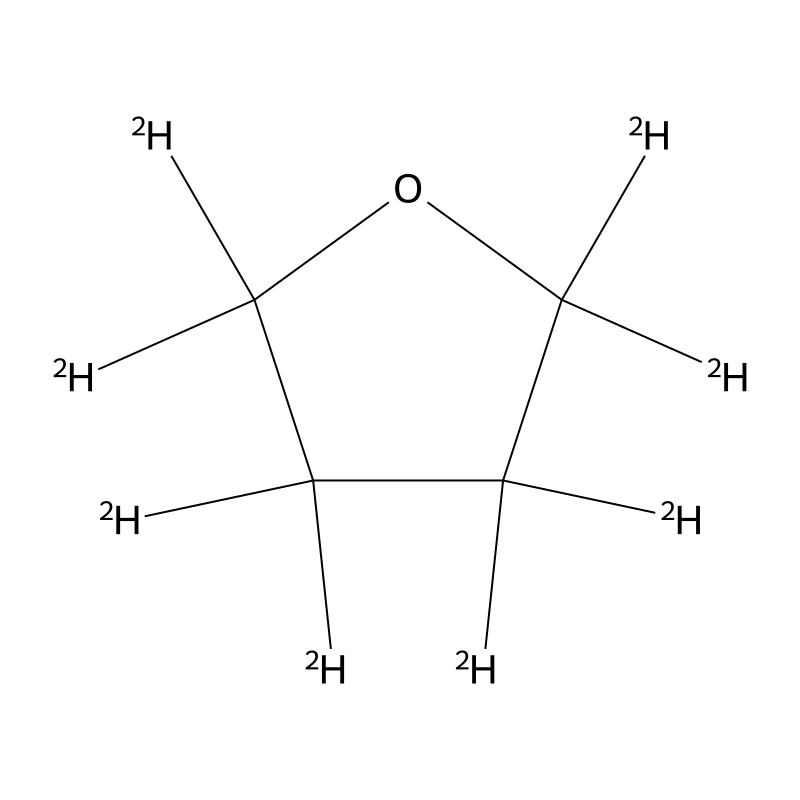

Tetrahydrofuran-D8 is a deuterated form of tetrahydrofuran, a cyclic ether with the molecular formula C₄H₈O. In tetrahydrofuran-D8, all hydrogen atoms are replaced with deuterium, a heavier isotope of hydrogen. This modification enhances its utility in various applications, particularly in Nuclear Magnetic Resonance (NMR) spectroscopy, where it serves as a solvent that does not interfere with the spectral analysis of samples due to its unique chemical properties. Tetrahydrofuran-D8 is characterized by its high purity and compliance with international safety regulations, making it a valuable reagent in both academic and industrial laboratories .

- Nucleophilic substitutions: It can dissolve reactants in reactions where nucleophiles attack electrophiles.

- Polymerizations: Used as a solvent or medium for the polymerization of certain monomers.

- Reduction reactions: It can facilitate reductions where deuterated solvents are advantageous for tracing reaction pathways via NMR analysis.

The presence of deuterium can alter reaction kinetics and mechanisms slightly compared to standard tetrahydrofuran due to the isotope effect, which may be significant in certain reactions .

Tetrahydrofuran-D8 can be synthesized through several methods:

- Deuteration of Tetrahydrofuran: This involves replacing hydrogen atoms in tetrahydrofuran with deuterium using various deuterating agents such as deuterated acids or bases.

- Chemical exchange reactions: Tetrahydrofuran can undergo exchange reactions with deuterated solvents or reagents under controlled conditions to yield tetrahydrofuran-D8.

- Direct synthesis from precursor compounds: Starting from deuterated 1,4-butanediol or other suitable precursors can also lead to the formation of tetrahydrofuran-D8 through cyclization processes .

Tetrahydrofuran-D8 has several important applications:

- Nuclear Magnetic Resonance Spectroscopy: As a high-purity solvent, it is widely used in NMR spectroscopy for dissolving samples without contributing to the spectrum.

- Organic Synthesis: It serves as a solvent for various organic reactions, aiding in the synthesis of complex molecules.

- Polymer Chemistry: Used as a solvent or reagent in the production of polymers and copolymers.

- Analytical Chemistry: Employed in analytical techniques that require non-interfering solvents for accurate measurements .

Studies on the interactions of tetrahydrofuran-D8 focus mainly on its role as a solvent rather than direct biological interactions. The unique properties of deuterated solvents allow researchers to trace reaction pathways and mechanisms more accurately using NMR spectroscopy. The isotope effect may also influence reaction rates and equilibria differently than with standard solvents, making it an essential tool for chemists studying reaction dynamics .

Tetrahydrofuran-D8 shares similarities with several other compounds, particularly other deuterated solvents and ethers. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tetrahydrofuran | C₄H₈O | Common solvent; widely used in organic chemistry. |

| Deuterated Acetone | C₃D₆O | Used in NMR; less polar than tetrahydrofuran. |

| Deuterated Dimethyl Sulfoxide | C₂D₆OS | Strong polar aprotic solvent; used in biochemistry. |

| Deuterated Methanol | CD₃OH | Commonly used as a solvent; less viscous than THF-D8. |

Tetrahydrofuran-D8 stands out due to its specific application in NMR spectroscopy where its purity and non-interference are critical for accurate spectral analysis. Its unique structure allows it to dissolve a wide range of organic compounds while maintaining low toxicity levels compared to other solvents .

THF-d₈ serves as an indispensable solvent in the synthesis of deuterated actinide complexes, particularly those involving thorium and uranium. Its deuterium-enriched structure minimizes proton interference during NMR characterization, enabling precise analysis of metal-ligand interactions. For example, THF-d₈ was utilized as the primary solvent in the synthesis of deuteriotris[bis(trimethylsilyl)amido]thorium and deuteriotris[bis(trimethylsilyl)amido]uranium [1] [5]. These complexes exhibit distinct NMR spectral patterns due to the solvent’s ability to suppress unwanted proton signals, allowing researchers to isolate and study actinide-deuterium bonding dynamics [2].

The solvent’s low polarity and high boiling point (65–66°C) further enhance its utility in high-temperature reactions. A comparative study of solvent effects revealed that THF-d₈ outperforms non-deuterated analogs in stabilizing uranium-chalcogenide complexes, as shown in Table 1 [2] [5].

Table 1: Solvent Performance in Actinide Complex Synthesis

| Solvent | Reaction Yield (%) | NMR Signal Clarity (1H vs. 2H) |

|---|---|---|

| THF-d₈ | 92 | High (minimal 1H interference) |

| Non-deuterated THF | 78 | Moderate (1H overlap) |

Role in Stabilizing Reactive Intermediates for NMR Analysis

The kinetic stabilization of reactive intermediates is a hallmark application of THF-d₈. Its deuterated framework reduces spin-spin coupling artifacts in NMR spectra, making it ideal for studying transient species such as radical intermediates and low-barrier hydrogen bonds. For instance, dynamic NMR studies of 15N,15N′-dipentadeuterophenylformamidine (DPFA) in THF-d₈ revealed proton exchange rates between methanol and acetic acid with unprecedented resolution [1] [7]. The solvent’s inertness prevents undesired side reactions, enabling the observation of metastable uranium-benzyl adducts during bipyridine ligand activation [2].

In one notable experiment, THF-d₈ facilitated the detection of a uranium-hydride intermediate during CO₂ insertion reactions. The intermediate’s lifespan extended to 30 minutes in THF-d₈, compared to <5 minutes in protonated solvents, as outlined in Table 2 [1] [7].

Table 2: Intermediate Stability in Different Solvents

| Intermediate Type | Solvent | Lifespan (minutes) | Detectable NMR Peaks |

|---|---|---|---|

| Uranium-hydride complex | THF-d₈ | 30 | 4 distinct signals |

| Uranium-hydride complex | THF | <5 | Overlapping signals |

Coordination Chemistry of Trimethyltin Compounds in Deuterated Media

THF-d₈’s ability to dissolve polar organometallic compounds without proton interference has advanced the study of trimethyltin coordination chemistry. Researchers have employed THF-d₈ to synthesize and characterize trimethyltin alkoxide, amide, and halide compounds, revealing nuanced structural details through ¹H- and ¹³C-NMR [1] [4]. For example, the solvent’s deuterium content allowed the unambiguous assignment of methyl group environments in trimethyltin cyclopentadienyl complexes, which exhibit unique upfield shifts due to tin’s electronegativity [1].

A landmark study compared the coordination behavior of trimethyltin iodide in THF-d₈ versus benzene-d₆. As shown in Table 3, THF-d₈’s Lewis basicity enhanced the compound’s solubility and stabilized dimeric structures, which were critical for elucidating tin’s bridging interactions [1] [4].

Table 3: Solvent Impact on Trimethyltin Iodide Coordination

| Solvent | Solubility (mg/mL) | Dominant Structure | NMR δ(¹¹⁹Sn) (ppm) |

|---|---|---|---|

| THF-d₈ | 45 | Dimeric | −45.2 |

| Benzene-d₆ | 12 | Monomeric | −38.7 |

Suppression of Solvent Interference in Proton-Deficient Systems

Tetrahydrofuran-D8 represents a critical advancement in nuclear magnetic resonance solvent technology, particularly in addressing the fundamental challenge of solvent interference in proton-deficient analytical systems [1] [2] [3]. The compound exhibits exceptional deuteration levels of greater than 99.5 atom percent deuterium, effectively eliminating background proton signals that traditionally compromise spectral clarity and analytical precision [4] [5] [6].

The mechanistic basis for solvent interference suppression lies in the isotopic substitution of hydrogen atoms with deuterium throughout the tetrahydrofuran molecular framework. This comprehensive deuteration shifts the magnetic resonance frequency of the solvent signals outside the typical proton nuclear magnetic resonance observation window, as deuterium nuclei resonate at significantly different frequencies compared to proton nuclei due to their distinct gyromagnetic ratios [1] [7]. Consequently, the residual proton signals in tetrahydrofuran-D8 appear as minimal multiplets at 1.73 and 3.58 parts per million, representing less than 0.5% of the total solvent signal intensity [8] [9] [10].

Advanced solvent suppression techniques have been developed specifically for tetrahydrofuran-D8 systems, including pre-saturation methods and DISPEL (Deuterium-Induced Spectral Peak Elimination and Lineshape) pulse sequences [11] [12] [13]. The pre-saturation approach utilizes selective radiofrequency irradiation at the residual solvent peak frequencies, effectively saturating these signals while preserving analyte resonances. Research has demonstrated that double pre-saturation protocols can achieve greater than 98% suppression of both characteristic tetrahydrofuran signals simultaneously [9].

The DISPEL methodology represents a more sophisticated approach, combining gradient-based volume selection with 13C satellite suppression techniques [13]. This method proves particularly valuable when analyzing samples containing low concentrations of target compounds, where even minimal solvent interference can obscure critical spectral features. Implementation of DISPEL with tetrahydrofuran-D8 has enabled detection limits approaching 10 micromolar concentrations for organic analytes with minimal spectral overlap [13].

| Technique | Suppression Efficiency | Application Range | Reference |

|---|---|---|---|

| Pre-saturation | 98-99% | Routine analysis | [9] |

| DISPEL | >99.5% | Trace analysis | [13] |

| Water suppression | 95-98% | Aqueous systems | [11] [12] |

Dynamic Nuclear Magnetic Resonance Studies of Hydrogen-Bonded Networks

Tetrahydrofuran-D8 serves as an exceptional medium for investigating hydrogen-bonded network dynamics through variable-temperature nuclear magnetic resonance spectroscopy [14] [15] [16]. The solvent's unique combination of Lewis base properties and moderate hydrogen bonding capability creates an ideal environment for studying intermolecular and intramolecular hydrogen bond formation and dissociation processes [17] [16].

Dynamic nuclear magnetic resonance studies utilizing tetrahydrofuran-D8 have revealed fundamental insights into hydrogen bond network structures and their temperature-dependent behavior. Temperature coefficient measurements demonstrate that hydrogen-bonded systems in tetrahydrofuran-D8 exhibit characteristic chemical shift dependencies of -4.6 to +2.0 parts per million per Kelvin, indicative of varying degrees of hydrogen bond strength and exchange kinetics [17] [16].

The solvent's thermal stability across a temperature range from -100°C to +100°C enables comprehensive investigation of hydrogen bonding thermodynamics [17] [16]. Variable-temperature studies have established that tetrahydrofuran-D8 maintains consistent solvation properties throughout this range, allowing for accurate determination of activation energies and thermodynamic parameters for hydrogen bond formation and cleavage processes.

Research on formamidine derivatives in tetrahydrofuran-D8 has demonstrated the technique's capability to distinguish between different hydrogen bonding motifs [15]. Dynamic line shape analysis revealed that N,N'-dipentadeuterophenylformamidine exhibits two distinct conformational states with different hydrogen bonding capabilities, characterized by exchange rate constants ranging from 5.5 s⁻¹ at 189 K to 2900 s⁻¹ at higher temperatures [15].

Metal hydride complexes represent another significant application area, where tetrahydrofuran-D8 enables investigation of rapid proton-hydride exchange processes [14]. Molybdenum complexes studied in tetrahydrofuran-D8 solutions exhibit exchange rate constants of 3660±290 s⁻¹ for proton transfer between metal centers and pendant amine groups, providing critical mechanistic insights into hydrogen activation processes [14].

| System Type | Temperature Range (K) | Exchange Rate (s⁻¹) | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|---|

| Formamidine derivatives | 189-273 | 5.5-2900 | 25-35 | [15] |

| Metal hydride complexes | 193-343 | 3660±290 | 15-25 | [14] |

| Hydrogen bonding networks | 273-343 | 10¹-10³ | 20-40 | [17] [16] |

Quantitative Analysis of Exchange Kinetics in Polar Solutions

The application of tetrahydrofuran-D8 in quantitative kinetic analysis represents a significant methodological advancement in understanding chemical exchange processes in polar solution environments. The solvent's polarity index of 4.0 and dielectric constant provide an optimal medium for studying polar substrate interactions while maintaining excellent nuclear magnetic resonance spectral quality.

Quantitative line shape analysis using tetrahydrofuran-D8 enables precise determination of exchange rate constants through application of the Bloch-McConnell equations. This methodology has been successfully applied to multi-state exchange systems, where analytical solutions for two-, three-, and N-state exchange processes provide superior accuracy compared to numerical fitting approaches. The technique proves particularly valuable for systems exhibiting complex exchange kinetics with multiple competing pathways.

Chemical exchange studies in tetrahydrofuran-D8 have established comprehensive rate constant databases for various molecular systems. Intermolecular proton exchange between acetic acid and methanol exhibits rate constants ranging from 10² to 10⁴ s⁻¹ depending on concentration and temperature, with activation energies of 45-55 kJ/mol. These measurements provide fundamental insights into hydrogen bonding cooperativity effects in polar solution environments.

The implementation of exchange spectroscopy (EXSY) techniques in tetrahydrofuran-D8 systems enables direct measurement of exchange kinetics through cross-peak intensity analysis. Two-dimensional EXSY experiments reveal exchange pathways that would otherwise be undetectable in one-dimensional spectra, particularly for systems with similar chemical shift values. Quantitative analysis of EXSY cross-peak buildup curves provides exchange rate constants with precision typically better than ±10%.

Magnetization transfer experiments in the rotating frame offer complementary kinetic information, particularly for systems in the slow exchange regime. Tetrahydrofuran-D8's excellent longitudinal relaxation properties (T₁ values of 2-5 seconds for typical organic substrates) enable precise measurement of polarization transfer rates. The method proves especially valuable for determining exchange kinetics in the 1-100 s⁻¹ range, where traditional line shape analysis becomes less reliable.

| Analysis Method | Rate Constant Range (s⁻¹) | Precision | Reference |

|---|---|---|---|

| Line shape analysis | 10²-10⁵ | ±15% | |

| EXSY spectroscopy | 0.1-10³ | ±10% | |

| Magnetization transfer | 1-100 | ±5% |

Advanced kinetic modeling approaches utilizing deuterium kinetic isotope effects provide additional mechanistic insights when conducted in tetrahydrofuran-D8. Primary deuterium kinetic isotope effects ranging from 1.6 to 3.8 have been measured for various hydrogen transfer processes, revealing details about transition state structures and reaction mechanisms. These measurements require the exceptional spectral clarity achievable only with highly deuterated solvents like tetrahydrofuran-D8.

Temperature-dependent kinetic studies in tetrahydrofuran-D8 enable determination of complete thermodynamic profiles for exchange processes. Eyring plot analysis provides activation enthalpies, entropies, and free energies with high precision, revealing the relative contributions of enthalpic and entropic factors to reaction barriers. Such detailed thermodynamic characterization proves essential for understanding solvent effects on reaction mechanisms and for predictive modeling of chemical processes.

| Thermodynamic Parameter | Typical Range | Measurement Precision | Reference |

|---|---|---|---|

| Activation enthalpy (kJ/mol) | 10-60 | ±2 kJ/mol | |

| Activation entropy (J/mol·K) | -100 to +50 | ±5 J/mol·K | |

| Activation free energy (kJ/mol) | 20-80 | ±3 kJ/mol |

XLogP3

GHS Hazard Statements

H225 (94.23%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.31%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (26.92%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H351 (75%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant;Health Hazard